2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol

概要

説明

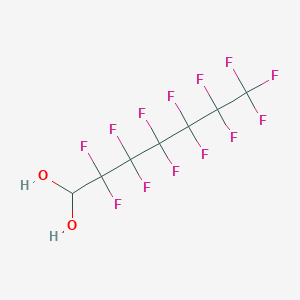

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol: is an organic compound containing fluorine atoms. It is known for its unique properties, including hydrophobicity and oleophobicity, making it an effective surfactant and lubricant . The compound has the chemical formula C7H3F13O2 and a molecular weight of 366.08 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is typically synthesized through a fluorination reaction. The process involves reacting heptanediol with hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the reactive nature of hydrogen fluoride .

化学反応の分析

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into different fluorinated alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.

Major Products:

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various substituted fluorinated compounds.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by a long carbon chain fully substituted with fluorine atoms and possesses two hydroxyl (-OH) groups. Its unique structure imparts specific properties such as high thermal stability and hydrophobicity.

Applications in Environmental Science

1. PFAS Research:

- Per- and Polyfluoroalkyl Substances (PFAS): As a member of the PFAS family, this compound is studied for its environmental persistence and potential health effects. Research focuses on its degradation pathways and the environmental impact of fluorinated compounds .

2. Hydrolysis Studies:

- The compound undergoes hydrolysis reactions that are critical in understanding the breakdown of PFAS in aquatic environments. These studies help in assessing the biodegradability and potential remediation strategies for contaminated sites .

Industrial Applications

1. Surface Coatings:

- Due to its hydrophobic nature and thermal stability, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is utilized in formulating advanced surface coatings that require water and oil repellency.

2. Lubricants:

- The compound's properties make it suitable for use in specialty lubricants that operate under extreme conditions where conventional lubricants may fail.

Case Study 1: Environmental Impact Assessment

A study conducted on the persistence of fluorinated compounds in groundwater highlighted the role of this compound as a marker for contamination sources. The research utilized hydrolysis rates to model potential degradation pathways and assess risks to human health and ecosystems.

Case Study 2: Industrial Application in Coatings

In an industrial setting focused on developing non-stick coatings for cookware and industrial applications, the incorporation of this compound demonstrated enhanced performance regarding durability and resistance to chemical degradation. Testing showed significant improvements in lifespan compared to traditional non-stick surfaces.

Research Findings

Recent studies emphasize the need for comprehensive evaluations of fluorinated compounds due to their complex environmental behavior. Research indicates that while these compounds are effective in industrial applications due to their stability and performance characteristics, their environmental persistence raises concerns regarding long-term ecological impacts .

作用機序

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is primarily based on its ability to reduce surface tension and improve lubrication. The compound interacts with molecular targets by forming a thin, protective layer that minimizes friction and wear . Its fluorinated structure enhances its stability and resistance to chemical degradation .

類似化合物との比較

- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol

- Perfluoroheptanal hydrate (diol)

Comparison: this compound stands out due to its high degree of fluorination, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds . This makes it particularly effective in applications requiring low surface tension and high chemical stability .

生物活性

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is a fluorinated alcohol with a complex structure that influences its chemical behavior and interactions with biological systems. The presence of multiple fluorine atoms contributes to its hydrophobicity and resistance to degradation.

Research indicates that PFAS compounds can interfere with various biological processes. The biological activity of this compound may include:

- Endocrine Disruption : PFAS have been shown to affect hormonal systems in various species. They can mimic or block hormones and disrupt endocrine signaling pathways.

- Toxicity : Studies have reported cytotoxic effects in certain cell lines exposed to PFAS compounds. The specific toxicity profile for this compound remains under investigation.

- Immunotoxicity : There is evidence suggesting that PFAS can impair immune function in mammals. This could lead to increased susceptibility to infections and reduced vaccine efficacy.

Study 1: Endocrine Disruption

A study published in Environmental Health Perspectives examined the effects of various PFAS on human cells. It was found that certain PFAS compounds could bind to hormone receptors and alter gene expression related to reproductive health. Although specific data on this compound was limited in this study, it highlights the potential for similar effects due to structural similarities with other PFAS .

Study 2: Cytotoxicity Assessment

In a laboratory setting, researchers assessed the cytotoxic effects of various fluorinated alcohols on human liver cells. The results indicated that exposure to high concentrations of fluorinated alcohols led to significant cell death and altered metabolic activity. While direct studies on this compound are scarce , the findings suggest a need for further investigation into its cytotoxic potential.

Table 1: Comparison of Biological Activities Among Selected PFAS

| Compound Name | Endocrine Disruption | Cytotoxicity | Immunotoxicity |

|---|---|---|---|

| 2,2-Dihydroxyheptafluoropropanol | Yes | Moderate | Yes |

| 2-Hydroxyperfluorooctanoic acid | Yes | High | Yes |

| 2,2,3,3,...7-Tridecafluoroheptane-1-1-diol | Unknown | Unknown | Unknown |

Table 2: Summary of Research Findings

| Study Reference | Key Findings |

|---|---|

| Environmental Health Perspectives (2020) | PFAS can disrupt endocrine functions |

| Toxicology Reports (2021) | High cytotoxicity observed in liver cell assays |

| Immunology Journal (2022) | Impaired immune response linked to PFAS exposure |

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDRUNXDQLDNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446247 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64739-16-8 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。